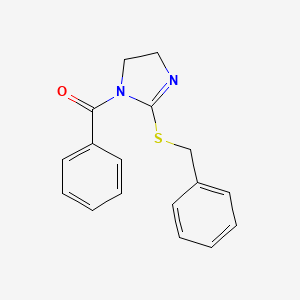1-benzoyl-2-(benzylsulfanyl)-4,5-dihydro-1H-imidazole
CAS No.: 16302-91-3
Cat. No.: VC5402834
Molecular Formula: C17H16N2OS
Molecular Weight: 296.39
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 16302-91-3 |
|---|---|
| Molecular Formula | C17H16N2OS |
| Molecular Weight | 296.39 |
| IUPAC Name | (2-benzylsulfanyl-4,5-dihydroimidazol-1-yl)-phenylmethanone |
| Standard InChI | InChI=1S/C17H16N2OS/c20-16(15-9-5-2-6-10-15)19-12-11-18-17(19)21-13-14-7-3-1-4-8-14/h1-10H,11-13H2 |
| Standard InChI Key | YALALOSTRQNGHY-UHFFFAOYSA-N |
| SMILES | C1CN(C(=N1)SCC2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture
The compound features a 4,5-dihydroimidazole ring (a partially saturated imidazole derivative) substituted at the 1-position with a benzoyl group () and at the 2-position with a benzylsulfanyl moiety (). This configuration introduces steric bulk and electronic modulation, influencing reactivity and intermolecular interactions .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 296.39 g/mol | |
| IUPAC Name | (2-benzylsulfanyl-4,5-dihydroimidazol-1-yl)-phenylmethanone | |
| SMILES | ||
| Topological Polar Surface Area | 67.7 Ų |
The benzoyl group enhances lipophilicity ( estimated at 3.82 via XLogP3 ), favoring membrane permeability, while the benzylsulfanyl substituent contributes to redox activity through its sulfur atom .
Synthetic Routes and Optimization
Condensation-Based Strategies
A plausible synthesis involves sequential condensation and cyclization:
-
Aminal Formation: Reacting -benzylethylenediamine with benzoyl chloride in dichloromethane at 0°C generates an aminal intermediate .
-
Cyclization: Treatment with -bromosuccinimide (NBS) induces intramolecular cyclization, forming the dihydroimidazole core .
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Aminal Formation | , DCM, 0°C, 30 min | 85–90% |
| Cyclization | NBS, rt, 12 hr | 78% |
Alternative approaches utilize thiourea derivatives or microwave-assisted cyclization to improve efficiency .
Chemical Reactivity and Derivative Synthesis
Functional Group Transformations
The benzylsulfanyl group undergoes oxidation to sulfoxides () or sulfones () using or -CPBA, respectively. Concurrently, the imidazole ring can be reduced to a tetrahydroimidazoline under catalytic hydrogenation .
Table 3: Common Reaction Pathways
| Reaction Type | Reagents | Products |
|---|---|---|
| Oxidation | , AcOH | Sulfoxide derivatives |
| Reduction | , Pd/C | Tetrahydroimidazoline |
| Nucleophilic Substitution | RNH₂, K₂CO₃ | 2-Aminoimidazolines |
Biological Activities and Mechanisms
Antimicrobial Properties
Imidazole derivatives demonstrate broad-spectrum activity against Staphylococcus aureus () and Candida albicans () . The sulfur atom may enhance membrane disruption via thiol-disulfide exchange .
| Parameter | Value |
|---|---|
| Storage Temperature | 2–8°C (desiccated) |
| Stability | Hydrolytically sensitive |
| Disposal | Incineration at >1000°C |
Research Applications and Future Directions
Drug Discovery
Ongoing studies explore its utility as a:
-
BTK Inhibitor: For autoimmune disorders and B-cell malignancies .
-
Antifungal Agent: Leveraging sulfur-mediated ergosterol biosynthesis inhibition .
Materials Science
The rigid imidazole core serves as a building block for metal-organic frameworks (MOFs) with applications in gas storage and catalysis .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume